molecular formula C16H23N3OS B1424991 5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1286725-75-4

5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1424991
M. Wt: 305.4 g/mol
InChI Key: FUPDKLMATGYMQP-UHFFFAOYSA-N
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Description

“5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound with the CAS number 1286725-75-4. It is used for pharmaceutical testing . Benzo[d]thiazol-2-amine, a part of this compound, is a favorable ligand to synthesize dinuclear complexes which contain nitrogen heterocycle .

Scientific Research Applications

  • Security Ink Application

    • A study by (Lu & Xia, 2016) developed a novel V-shaped molecule related to benzo[d]thiazol-2-amine. This molecule demonstrates potential as a security ink due to its morphology-dependent fluorochromism, which can reversibly occur in response to mechanical force or pH changes.
  • Antiproliferative and Antimicrobial Properties

    • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which is structurally related to benzo[d]thiazol-2-amine, have shown significant antiproliferative and antimicrobial properties. (Gür et al., 2020) found that these compounds exhibited cytotoxicity against cancer cell lines and strong antimicrobial activity against specific bacterial strains.
  • Solid-State Emission and Mechano-Chromic Activity

    • The crystal structure of a compound related to benzo[d]thiazol-2-amine was analyzed by (Malinovskii et al., 2000). This study provides insights into the solid-state emission and mechano-chromic activity due to the molecule's planar structure and intramolecular interactions.
  • Synthesis of Cyclic Aminobenzoquinones

    • (Tuyun & Yıldız, 2018) synthesized new cyclic aminobenzoquinones using a green methodology. This research contributes to the understanding of novel chemical processes and the development of environmentally friendly synthetic methods.
  • Synthesis of New Derivatives

    • The synthesis of new derivatives related to benzo[d]thiazol-2-amine has been explored by (Karimian et al., 2017). This study focuses on the chemical characterization and potential applications of these derivatives.
  • Synthesis of Heterocycles with Dicoordinated Phosphorus

    • (Bansal et al., 1992) researched the synthesis of thiazolo[3,2-d][1,4,2]diazaphosphole and its derivatives. This work contributes to the field of heterocyclic chemistry, offering new insights into the synthesis of complex organic compounds.
  • Biological Activities of Benzoxazine Derivatives

    • The study by (Prajapati et al., 2019) explored the synthesis of benzoxazine derivatives, which display various biological activities. This research enhances the understanding of benzoxazine derivatives' potential in medicinal applications.
  • Modification of Azoles

    • Research by (Ibrayev M.K. et al., 2020) on the targeted search for new derivatives of azoles, including benzthiazole, provides valuable information on the synthesis and potential applications of these compounds in various fields.

properties

IUPAC Name

5,6-dimethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12-10-14-15(11-13(12)2)21-16(18-14)17-4-3-5-19-6-8-20-9-7-19/h10-11H,3-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPDKLMATGYMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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